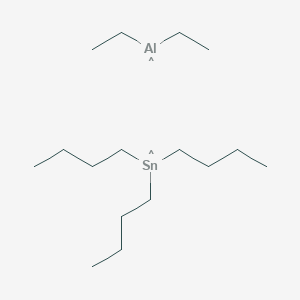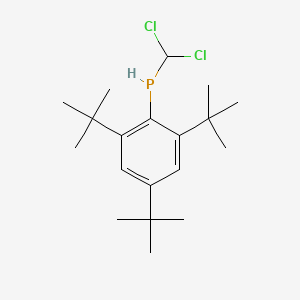![molecular formula C24H18O2 B14360642 Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate CAS No. 92089-82-2](/img/structure/B14360642.png)
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate ester through an ethenyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate typically involves the following steps:
Formation of the phenanthrene derivative: This can be achieved through the Friedel-Crafts acylation of phenanthrene, followed by reduction to yield the corresponding phenanthrene alcohol.
Ethenylation: The phenanthrene alcohol is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ethenyl group.
Esterification: Finally, the ethenylated phenanthrene derivative is esterified with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and esterification steps to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or diols.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the ethenyl group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Amides or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate exerts its effects depends on its interaction with molecular targets. The phenanthrene moiety can intercalate with DNA, potentially affecting gene expression. The ester group can undergo hydrolysis, releasing the active phenanthrene derivative, which can then interact with various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[2-(naphthalen-2-YL)ethenyl]benzoate: Similar structure but with a naphthalene moiety instead of phenanthrene.
Methyl 4-[2-(anthracen-9-YL)ethenyl]benzoate: Contains an anthracene moiety, offering different electronic properties.
Uniqueness
Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate is unique due to the presence of the phenanthrene moiety, which provides distinct electronic and steric properties compared to naphthalene and anthracene derivatives. This uniqueness can be leveraged in applications requiring specific interactions with biological or chemical systems.
Eigenschaften
CAS-Nummer |
92089-82-2 |
|---|---|
Molekularformel |
C24H18O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
methyl 4-(2-phenanthren-3-ylethenyl)benzoate |
InChI |
InChI=1S/C24H18O2/c1-26-24(25)21-12-8-17(9-13-21)6-7-18-10-11-20-15-14-19-4-2-3-5-22(19)23(20)16-18/h2-16H,1H3 |
InChI-Schlüssel |
ANISVLVHZAUCRX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)


![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)

![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)

